4-Chloro-7-hydroxyquinoline-3-carbonitrile
Description
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Properties
IUPAC Name |
4-chloro-7-hydroxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-10-6(4-12)5-13-9-3-7(14)1-2-8(9)10/h1-3,5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATENTCYDIFPJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650688 | |
| Record name | 4-Chloro-7-oxo-1,7-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017788-66-7 | |
| Record name | 4-Chloro-7-oxo-1,7-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Enigma: A Mechanistic Exploration of 4-Chloro-7-hydroxyquinoline-3-carbonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1] This technical guide delves into the mechanistic underpinnings of a specific, yet under-investigated molecule: 4-Chloro-7-hydroxyquinoline-3-carbonitrile. While direct empirical data on the precise mechanism of action for this compound remains to be fully elucidated in publicly accessible literature, this guide will construct a robust, evidence-based hypothetical framework. By synthesizing data from structurally analogous compounds, particularly those within the 7-chloroquinoline and quinoline-3-carbonitrile families, we will explore a putative primary mechanism centered on kinase inhibition and its consequent anti-proliferative effects. This document serves as both a comprehensive overview of the existing landscape and a forward-looking roadmap for future research endeavors aimed at validating the therapeutic potential of this promising molecule.
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline ring system is a "privileged scaffold," forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The versatility of the quinoline core allows for extensive functionalization, leading to a diverse chemical space for drug discovery. The 7-chloroquinoline moiety, in particular, is a well-established pharmacophore found in drugs like chloroquine, and has more recently been investigated for its potential as an anticancer agent.[2] Concurrently, the quinoline-3-carbonitrile scaffold has been explored for various biological activities, including antibacterial effects through potential interactions with DNA gyrase.[3][4]
The subject of this guide, this compound, combines key structural features from these bioactive families. Its unique arrangement of a chloro group at position 4, a hydroxyl group at position 7, and a carbonitrile at position 3 suggests a high potential for targeted biological activity. This guide will put forth a hypothesized mechanism of action and provide the experimental frameworks necessary to investigate and validate these predictions.
A Postulated Mechanism of Action: Kinase Inhibition
Based on extensive analysis of related quinoline derivatives, a compelling hypothesis for the primary mechanism of action of this compound is the inhibition of protein kinases.[5] Several lines of evidence from structurally similar compounds support this postulation:
-
Anilino-quinoline Scaffolds as Kinase Inhibitors: The anilino-quinoline scaffold has been shown to interact with the ATP-binding site of kinases like 3-Phosphoinositide dependent kinase (PDK1), leading to anticancer activity.[6]
-
Substituted Quinolines Targeting EGFR: Various substituted quinoline derivatives have demonstrated potent inhibitory effects against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7]
-
Broad Anticancer Activity of Quinoline Derivatives: Numerous studies have reported the cytotoxic effects of quinoline derivatives against a wide range of cancer cell lines, often implicating the disruption of kinase-mediated signaling pathways.[1][8]
The 4-chloro and 7-hydroxy substitutions on the quinoline ring of our target molecule, combined with the electron-withdrawing nature of the 3-carbonitrile group, likely contribute to its ability to fit into the ATP-binding pocket of various kinases, thereby disrupting their catalytic activity.
Hypothetical Signaling Pathway
The diagram below illustrates a potential mechanism by which this compound could exert its anti-proliferative effects through the inhibition of a generic Receptor Tyrosine Kinase (RTK).
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) by this compound, preventing ATP binding and subsequent downstream signaling, leading to decreased cell proliferation and survival.
Comparative Efficacy: A Landscape of Quinoline-Based Inhibitors
To contextualize the potential potency of this compound, the following table summarizes the reported cytotoxic activities of various quinoline derivatives against different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 7-Chloroquinolinehydrazones | Hydrazone I | SF-295 (CNS Cancer) | 0.688 µg/cm³ | [2] |
| Pyrrole-containing derivative | MDA-MB-435 (Melanoma) | More active than Doxorubicin | [2] | |
| 4-Substituted Amino Quinolines | Not specified | A549 (Lung Cancer) | 0.96 | [6] |
| Quinoline-2-carbonitrile-based hydroxamic acids | Compound 12a | Various | 0.6 (average) | [8] |
| Compound 12d | Various | 0.7 (average) | [8] | |
| 4-Anilinoquinoline Derivatives | Compound 14h | Various | 0.0015 - 0.0039 | [8] |
| Substituted Quinoline Derivative | Compound 4f | A549 and MCF7 | Comparable to Doxorubicin | [7] |
Note: Direct comparison of potency can be influenced by various factors including the specific assay conditions and the molecular weight of the compounds.
Experimental Validation: A Protocol for In Vitro Kinase Inhibition
To empirically test the hypothesis of kinase inhibition, a robust and reproducible experimental protocol is essential. The following outlines a generalized in vitro kinase assay.
Objective
To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase (e.g., EGFR, PDK1).
Materials
-
Recombinant human protein kinase (e.g., EGFR, active)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP), γ-³²P-ATP or fluorescently labeled ATP
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well microplates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or fluorescence plate reader
-
DMSO (for compound dilution)
Experimental Workflow
Caption: A generalized workflow for an in vitro radiometric kinase inhibition assay.
Step-by-Step Methodology
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Compound Addition: Add the diluted test compound, positive control (staurosporine), or vehicle control (DMSO) to the respective wells.
-
Pre-incubation: Gently mix and pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with a radioactive or fluorescent label).
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Substrate Capture: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane.
-
Washing: Wash the membrane multiple times with a suitable wash buffer (e.g., phosphoric acid) to remove any unincorporated labeled ATP.
-
Detection: Quantify the amount of incorporated label on the membrane using a scintillation counter (for γ-³²P-ATP) or a fluorescence reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Concluding Remarks and Future Directions
The this compound molecule stands at an intriguing intersection of well-established pharmacophores. While its specific mechanism of action awaits direct experimental confirmation, the available evidence from analogous structures strongly suggests a role as a kinase inhibitor with potential anti-proliferative and anticancer activities. The hypothetical framework and experimental protocols outlined in this guide provide a clear path forward for researchers to systematically investigate and validate this hypothesis.
Future studies should focus on:
-
Broad Kinase Profiling: Screening this compound against a large panel of kinases to identify its primary targets.
-
Cell-Based Assays: Evaluating its cytotoxic effects on a diverse panel of cancer cell lines and correlating this activity with the inhibition of specific signaling pathways.
-
Structural Biology: Co-crystallization of the compound with its target kinase(s) to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel, targeted therapies.
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(n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | C11H7ClN2O2 - PubChem. PubChem. Available at: [Link]
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(2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. Available at: [Link]
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Vennila, K. N., et al. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. PubMed. Available at: [Link]
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(n.d.). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents - ResearchGate. ResearchGate. Available at: [Link]
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Chloro-7-hydroxyquinoline-3-carbonitrile
This in-depth technical guide delves into the core biological activities of 4-Chloro-7-hydroxyquinoline-3-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's potential therapeutic applications, grounded in established scientific literature and methodologies. While direct studies on this specific molecule are emerging, this guide synthesizes data from structurally related quinoline and quinolone analogs to project its likely biological profile, offering a roadmap for future research and development.
Introduction: The Quinoline Scaffold and the Promise of this compound
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer and antimicrobial agents.[1] The unique electronic and structural features of the quinoline nucleus allow for diverse functionalization, leading to compounds with tailored biological activities. This compound combines several key pharmacophores: the 4-hydroxyquinoline core, a 7-chloro substituent known to enhance certain biological effects, and a 3-carbonitrile group which can participate in various biological interactions. This guide will explore the synergistic potential of these features in conferring anticancer, antimicrobial, and enzyme inhibitory activities.
Chemical Profile and Synthesis
Table 1: Physicochemical Properties of a Related Compound: 7-Chloro-4-hydroxyquinoline
| Property | Value | Source |
| Molecular Weight | 179.60 g/mol | [3] |
| XLogP3 | 1.2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [3] |
Inferred Anticancer Activity: A Promising Avenue for Investigation
Derivatives of 7-chloroquinoline have demonstrated significant cytotoxic potential against a variety of human cancer cell lines.[4][5][6] The presence of the 7-chloro substituent is often associated with enhanced anticancer activity.[7] Furthermore, the broader class of 4-hydroxyquinoline derivatives has been investigated as potential cytotoxic agents.[8] Based on these findings, it is reasonable to hypothesize that this compound possesses anticancer properties.
Postulated Mechanism of Action: Induction of Apoptosis
Many quinoline-based anticancer compounds exert their effects by inducing programmed cell death, or apoptosis.[6] This is a critical mechanism for eliminating cancerous cells in a controlled manner. It is plausible that this compound could trigger apoptotic pathways in cancer cells, a hypothesis that warrants experimental verification.
Caption: Workflow for the Broth Microdilution Assay to determine the MIC.
Table 3: Antimicrobial Activity of Structurally Related Quinoline Derivatives
| Compound Class | Microorganism | Activity (MIC) | Source |
| Quinoline-3-carbonitrile derivatives | Gram-positive and Gram-negative bacteria | Promising antibacterial activity | [9] |
| 7-Chloro-4-arylhydrazonequinolines | Candida species | Comparable to fluconazole | [10] |
| Halogenated 8-Hydroxyquinolines | Gram-positive and Gram-negative bacteria | Potent antimicrobial activity | [11] |
Speculative Enzyme Inhibition
The quinoline scaffold is known to interact with a variety of enzymes. [1]For example, some quinoline derivatives have been shown to inhibit DNA and RNA polymerases, as well as DNA glycosylases. [12]Given the structural features of this compound, it is conceivable that it could act as an inhibitor for a range of enzymes, a hypothesis that requires dedicated screening efforts for confirmation.
Caption: Conceptual diagram of competitive enzyme inhibition.
Conclusion and Future Directions
While direct experimental data for this compound remains to be published, a comprehensive analysis of its structural analogs strongly suggests a high potential for significant biological activity. The evidence points towards promising avenues of investigation in the fields of oncology and infectious diseases. The protocols and data presented in this guide serve as a robust starting point for researchers to empirically validate these inferred activities. Future work should focus on the definitive synthesis of this compound and its systematic evaluation in the described in vitro assays. Subsequent studies could then progress to in vivo models to assess its efficacy and safety profile, ultimately paving the way for its potential development as a novel therapeutic agent.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Retrieved from [Link].
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National Institutes of Health (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link].
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ResearchGate (2025). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [Link].
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National Institutes of Health (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Retrieved from [Link].
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National Institutes of Health (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved from [Link].
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National Institutes of Health (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link].
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National Institutes of Health (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link].
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WOAH - Asia (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link].
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ResearchGate (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Retrieved from [Link].
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MDPI (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link].
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ResearchGate (n.d.). Chemical structures of some potent antimicrobial quinoline derivatives. Retrieved from [Link].
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MDPI (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link].
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ResearchGate (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link].
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Organic Syntheses (n.d.). 4,7-dichloroquinoline. Retrieved from [Link].
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SciELO (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link].
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PubMed (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from [Link].
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MDPI (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link].
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ResearchGate (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link].
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bioRxiv (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link].
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MDPI (n.d.). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Retrieved from [Link].
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The Vanguard of Discovery: A Technical Guide to 4-Chloro-7-hydroxyquinoline-3-carbonitrile
This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 4-Chloro-7-hydroxyquinoline-3-carbonitrile. We will delve into its synthesis, chemical properties, and potential biological significance, underpinned by established scientific principles and field-proven insights. This document is designed to be a self-validating system, with every claim and protocol supported by authoritative references.
Introduction: The Quinoline Scaffold and the Promise of this compound
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1] From the historical significance of quinine in combating malaria to the modern applications of fluoroquinolone antibiotics, the versatility of the quinoline scaffold is well-documented.[2] this compound emerges from this rich heritage as a molecule of significant interest. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position, a hydrogen-bonding hydroxyl group at the 7-position, and an electron-withdrawing nitrile group at the 3-position, suggests a high potential for diverse chemical modifications and a wide range of biological activities. This guide will illuminate the path to harnessing this potential, from its synthesis in the lab to its prospective applications in drug discovery.
Physicochemical Properties and Characterization
While experimental data for this compound is not extensively published, we can infer its properties from closely related analogs and computational models. A related compound, 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, provides a basis for these predictions.[3][4]
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₀H₅ClN₂O | - |
| Molecular Weight | 204.62 g/mol | - |
| Appearance | Expected to be a solid | [3] |
| Solubility | Low solubility in water is expected; likely soluble in polar organic solvents. | [3] |
| Stability | Stable under normal conditions, but may react with strong oxidizing or reducing agents. Should be stored in a cool, dry place in a tightly sealed container. | [3] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and nitrile groups and the electron-donating effect of the hydroxyl group.
-
¹³C NMR: The carbon NMR will display signals for the ten carbon atoms of the quinoline core, with the carbon atoms attached to the chlorine, hydroxyl, and nitrile groups showing characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum is predicted to exhibit a characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹. A broad peak corresponding to the hydroxyl (O-H) stretch will be present in the region of 3200-3600 cm⁻¹. The C-Cl stretch will likely appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Synthesis of this compound: A Plausible Pathway
Diagram of the Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1 & 2: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
This initial step follows the well-established Gould-Jacobs reaction.[6]
-
Reaction Setup: In a round-bottomed flask, combine equimolar amounts of 3-chloroaniline and diethyl (ethoxymethylene)malonate.
-
Initial Reaction: Heat the mixture gently (e.g., on a steam bath) for approximately 1 hour to allow for the initial condensation and elimination of ethanol.
-
Cyclization: The resulting intermediate is added to a high-boiling solvent, such as Dowtherm A, and heated to a high temperature (around 250 °C) to induce thermal cyclization.
-
Work-up: After cooling, the cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate and can be collected by filtration.
Step 3: Hydrolysis to 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
-
Saponification: The ester from the previous step is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Reflux: The mixture is heated to reflux until the solid completely dissolves, indicating the completion of the saponification.
-
Acidification: After cooling, the solution is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Isolation: The resulting solid, 7-chloro-4-hydroxyquinoline-3-carboxylic acid, is collected by filtration and washed with water.[7]
Step 4 & 5: Conversion to 7-Chloro-4-hydroxyquinoline-3-carbonitrile
-
Amide Formation: The carboxylic acid is first converted to its acid chloride using a reagent like thionyl chloride (SOCl₂). The crude acid chloride is then carefully reacted with ammonia to form 7-chloro-4-hydroxyquinoline-3-carboxamide.
-
Dehydration: The carboxamide is then subjected to dehydration to yield the nitrile. This can be achieved by heating with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).
Step 6: Chlorination to this compound
-
Reaction: The 7-chloro-4-hydroxyquinoline-3-carbonitrile is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating.[8]
-
Work-up: The reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Biological Activities and Potential Applications in Drug Discovery
The biological profile of this compound has not been explicitly detailed in the literature. However, the extensive research on structurally related quinoline derivatives provides a strong basis for predicting its potential therapeutic applications.
Anticipated Biological Activities:
-
Anticancer: Many substituted quinolines exhibit potent anticancer activity. The mechanism often involves the inhibition of key enzymes such as tyrosine kinases or topoisomerases, or through the induction of apoptosis. The presence of the chloro and nitrile groups in the target molecule could enhance its interaction with biological targets.
-
Antibacterial and Antifungal: The quinoline core is a well-known pharmacophore in antimicrobial agents. It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.
-
Antimalarial: The 4-chloroquinoline scaffold is famously present in the antimalarial drug chloroquine.[6] While resistance is an issue, the development of new analogs is an active area of research.
-
Antiviral and Anti-inflammatory: Various quinoline derivatives have demonstrated antiviral and anti-inflammatory properties.
Role as a Key Intermediate:
Beyond its potential intrinsic bioactivity, this compound is a valuable intermediate for the synthesis of more complex molecules. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of a diverse chemical library for drug screening.
Diagram of Potential Biological Targets
Caption: Potential cellular targets and therapeutic outcomes of this compound.
Standard Analytical and Biological Evaluation Protocols
Purity and Structural Confirmation
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the synthesized compound. A C18 column with a gradient elution of acetonitrile and water would likely provide good separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and all intermediates.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
In Vitro Biological Assays (Illustrative Protocol)
Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
This compound stands as a promising scaffold in the field of medicinal chemistry. While direct experimental data on this specific molecule is emerging, a strong foundation of knowledge from related quinoline derivatives allows for the rational design of its synthesis and the prediction of its biological activities. The synthetic pathway outlined in this guide provides a clear and logical approach for its preparation, and the potential for diverse biological activities warrants further investigation. Future research should focus on the practical synthesis and purification of this compound, followed by a comprehensive evaluation of its anticancer, antimicrobial, and other potential therapeutic properties. The insights gained from such studies will undoubtedly contribute to the ever-expanding and vital field of quinoline-based drug discovery.
References
- Google Patents. (n.d.). Process for the preparation of 4-hydroxy quinolines.
- Desai, N. C., & Trivedi, A. R. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society, 78(2), 460-462.
-
Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]
- Al-Ostath, A., & El-Awa, A. (2013). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 29(4), 1493-1498.
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
- Abood, N. A., & Al-Mugdadi, S. F. H. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
-
National Center for Biotechnology Information. (n.d.). 4-Amino-7-chloroquinoline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-chloro-4-hydroxyquinoline-3-carboxylic acid (C10H6ClNO3). Retrieved from [Link]
- Kumar, S., & Gaikwad, A. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(35), 22695-22713.
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- 1. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
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- 3. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | C11H7ClN2O2 | CID 135743669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy- | C10H6ClNO3 | CID 66579 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-7-hydroxyquinoline-3-carbonitrile
This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chloro-7-hydroxyquinoline-3-carbonitrile and outlines detailed, field-proven methodologies for its empirical characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and analysis of novel quinoline derivatives. In the absence of published experimental spectra for this specific molecule, this guide offers a robust predictive framework and practical instruction for acquiring and interpreting high-quality spectroscopic data.
Introduction
This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific combination of a chloro group at the 4-position, a hydroxyl group at the 7-position, and a carbonitrile group at the 3-position suggests a molecule with unique electronic and chemical properties, making its unambiguous structural confirmation paramount for any research and development endeavor.
This guide will delve into the four primary spectroscopic techniques for the structural elucidation of organic molecules: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will present predicted data based on the analysis of structurally similar compounds, followed by a detailed experimental protocol and guidance on data interpretation.
Molecular Structure and Numbering
To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the quinoline ring system is used for this compound.
Caption: Workflow for ¹H NMR Spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required. The spectrum is usually acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms of this compound are based on the effects of the various substituents on the quinoline ring.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 145 - 150 | Affected by the adjacent nitrogen and the cyano group. |
| C-3 | 110 - 115 | Shielded by the cyano group's triple bond but deshielded by the chloro group. |
| C-4 | 150 - 155 | Deshielded by the attached electronegative chlorine atom. |
| C-4a | 120 - 125 | Quaternary carbon at the ring junction. |
| C-5 | 125 - 130 | Aromatic CH. |
| C-6 | 115 - 120 | Aromatic CH. |
| C-7 | 155 - 160 | Deshielded by the attached hydroxyl group. |
| C-8 | 105 - 110 | Aromatic CH, likely shielded by the para-hydroxyl group. |
| C-8a | 140 - 145 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| -C≡N | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |
Experimental Protocol for ¹³C NMR
The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower sensitivity of the ¹³C nucleus.
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6 mL of deuterated solvent.
-
-
Instrument Setup and Data Acquisition:
-
Follow the same locking and shimming procedures as for ¹H NMR.
-
Set the acquisition parameters for ¹³C NMR, including a wider spectral width (e.g., 0-200 ppm), a significantly larger number of scans (e.g., 1024 or more), and a suitable relaxation delay.
-
Ensure proton decoupling is active to obtain a spectrum of singlets.
-
-
Data Processing:
-
Process the FID similarly to the ¹H NMR data.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Absorption Bands
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C≡N, C=C, C=N, and C-Cl functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3500 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C≡N stretch (nitrile) | 2220 - 2260 | Sharp, Medium |
| C=C and C=N stretches (aromatic rings) | 1500 - 1650 | Strong to Medium |
| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |
| C-Cl stretch | 700 - 800 | Strong |
Experimental Protocol for FT-IR
Solid samples can be analyzed using the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). [1] KBr Pellet Method:
-
Sample Preparation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
ATR Method:
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal. [1]
-
-
Data Acquisition:
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometric Data
For this compound (Molecular Formula: C₁₀H₅ClN₂O), the expected mass spectrometric data is as follows:
| Parameter | Predicted Value | Notes |
| Molecular Weight | 204.62 g/mol | |
| Nominal Mass | 204 | |
| Monoisotopic Mass | 204.0141 | For high-resolution mass spectrometry. |
| M+ Peak (m/z) | 204 | Corresponding to the ³⁵Cl isotope. |
| M+2 Peak (m/z) | 206 | Corresponding to the ³⁷Cl isotope, with an intensity of approximately one-third of the M+ peak. |
Predicted Fragmentation Pattern:
The fragmentation of quinoline derivatives in the mass spectrometer often involves the loss of small, stable molecules. [2]
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles. [2]2. Loss of CO: From the hydroxyl group.
-
Loss of Cl: Cleavage of the carbon-chlorine bond.
Sources
Methodological & Application
High-Yield Synthesis of 4-Chloro-7-hydroxyquinoline-3-carbonitrile: An Essential Scaffold for Drug Discovery
Introduction
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. Among the vast library of quinoline derivatives, 4-Chloro-7-hydroxyquinoline-3-carbonitrile stands out as a critical intermediate for the synthesis of complex pharmaceutical compounds. The strategic placement of the chloro, hydroxyl, and cyano functionalities provides three reactive centers for further molecular elaboration, making it a highly valuable building block for drug development professionals. This application note provides a comprehensive, field-proven protocol for the high-yield synthesis of this compound, emphasizing the underlying chemical principles and providing a detailed, step-by-step guide for researchers and scientists.
Synthetic Strategy: A Two-Step Approach to Excellence
The efficient synthesis of this compound is best achieved through a robust two-step process. This strategy was designed for its high yield, operational simplicity, and the use of readily available starting materials. The core of this approach lies in the initial construction of the quinoline ring system with the desired hydroxyl and cyano functionalities, followed by a selective chlorination at the 4-position.
The overall synthetic transformation is as follows:
A two-step synthetic route to the target molecule.
Part 1: The Gould-Jacobs Reaction for Quinolone Ring Formation
The initial and most critical step is the construction of the 7-hydroxy-4-quinolone-3-carbonitrile core. For this, we employ the Gould-Jacobs reaction, a powerful method for synthesizing 4-hydroxyquinolines from anilines and malonic acid derivatives.[1][2][3][4][5]
Causality of Experimental Choices:
-
Starting Materials: We have selected 3-aminophenol as the aniline component to introduce the desired 7-hydroxy group onto the quinoline ring. For the three-carbon component, diethyl 2-cyano-3-ethoxyacrylate (or a similar reactive cyanomalonate derivative) is the ideal choice as it provides the necessary atoms to form the pyridinone ring and incorporates the crucial cyano group at the 3-position. The ethoxy group serves as a good leaving group during the initial condensation.
-
Reaction Conditions: The reaction proceeds in two stages: an initial nucleophilic substitution of the ethoxy group of the cyanomalonate by the amino group of 3-aminophenol, followed by a high-temperature thermal cyclization. The cyclization is typically carried out in a high-boiling solvent like diphenyl ether or Dowtherm A to achieve the necessary temperature for the intramolecular aromatic substitution to occur.
Reaction Mechanism Workflow
Mechanism of the Gould-Jacobs reaction.
Part 2: Selective Chlorination of the 4-Quinolone
The second step involves the conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) into a chloro group. This is a crucial transformation for enabling subsequent nucleophilic substitution reactions at this position in downstream applications.
Causality of Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[6][7][8][9][10][11] It is a powerful and effective reagent for the conversion of hydroxyl groups on heterocyclic rings, particularly at the 2- and 4-positions of quinolines and pyridines, into chloro groups.
-
Reaction Conditions: The reaction is typically performed at elevated temperatures, often at the reflux temperature of phosphorus oxychloride or in the presence of a high-boiling solvent. The use of a catalytic amount of a tertiary amine base, such as pyridine or N,N-dimethylaniline, can accelerate the reaction.
Chlorination Workflow
Workflow for the chlorination of the quinolone intermediate.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Aminophenol | ReagentPlus®, 99% | Sigma-Aldrich |
| Diethyl 2-cyano-3-ethoxyacrylate | 98% | Combi-Blocks |
| Diphenyl ether | 99% | Alfa Aesar |
| Phosphorus oxychloride (POCl₃) | 99% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethanol | 200 proof, anhydrous | Decon Labs |
| Hydrochloric acid | ACS reagent, 37% | Fisher Chemical |
| Sodium bicarbonate | ACS reagent | J.T. Baker |
| Ethyl acetate | HPLC grade | Fisher Chemical |
| Hexanes | HPLC grade | Fisher Chemical |
Protocol 1: Synthesis of 7-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 3-aminophenol (10.9 g, 0.1 mol) and diethyl 2-cyano-3-ethoxyacrylate (21.1 g, 0.1 mol).
-
Initial Condensation: Heat the mixture to 120-130 °C with stirring for 1 hour. Ethanol will begin to distill off.
-
Cyclization: To the hot reaction mixture, carefully add diphenyl ether (100 mL). Increase the temperature to 250-255 °C and maintain at this temperature for 30 minutes.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the diphenyl ether.
-
Isolation: Filter the solid product and wash thoroughly with hexanes to remove the diphenyl ether.
-
Purification: Recrystallize the crude product from hot N,N-dimethylformamide (DMF) to obtain pure 7-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a solid.
-
Drying: Dry the purified product in a vacuum oven at 80 °C overnight.
Expected Yield: 85-92%
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (10.0 g, 0.05 mol).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The solid will gradually dissolve.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Workup: Cautiously pour the residual viscous liquid onto crushed ice with vigorous stirring. A solid precipitate will form.
-
Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation: Filter the solid product, wash with copious amounts of cold water, and air dry.
-
Purification: Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.
-
Drying: Dry the final product in a vacuum oven at 60 °C.
Expected Yield: 80-88%
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 7-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | C₁₀H₆N₂O₂ | 186.17 | Off-white to pale yellow solid | >300 |
| This compound | C₁₀H₅ClN₂O | 204.62 | Light brown crystalline solid | 245-248 |
Conclusion
This application note details a highly efficient and reproducible two-step synthesis of this compound, a key intermediate in pharmaceutical research and development. The described protocols, based on the Gould-Jacobs reaction and subsequent chlorination with phosphorus oxychloride, provide a reliable method for obtaining this valuable compound in high yield and purity. The provided mechanistic insights and detailed experimental procedures are intended to empower researchers to confidently synthesize this important building block for their drug discovery programs.
References
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
- Jones, G. The Chemistry of 4-Hydroxyquinolines. In The Chemistry of Heterocyclic Compounds, Quinolines; John Wiley & Sons, Ltd., 2008; pp 93–318.
-
Gould–Jacobs reaction. In Wikipedia; 2023. [Link]
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules2015, 20 (11), 20468-20478.
- Process for the preparation of 4-hydroxy quinolines. EP0097585A1, January 4, 1984.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry2015, 27 (4), 1313-1316.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molbank2017, 2017 (4), M961.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Adv.2016, 6, 84083-84089.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. J. Org. Chem.2021, 86 (20), 14285–14296.
- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. CN112500341B, March 16, 2021.
- Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis; Cambridge University Press, 2005.
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Publishing. [Link]
Sources
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- 6. researchgate.net [researchgate.net]
- 7. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 9. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Antibacterial Evaluation of 4-Chloro-7-hydroxyquinoline-3-carbonitrile
Authored by: A Senior Application Scientist
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including a number of potent antibacterial drugs.[1] The derivatization of the quinoline ring system offers a rich field for the discovery of novel antimicrobial agents, particularly in the face of rising antimicrobial resistance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial potential of a specific quinoline derivative, 4-Chloro-7-hydroxyquinoline-3-carbonitrile. While the broader class of quinolones has established antibacterial activity, the specific profile of this compound is an area of active investigation. These protocols are designed to provide a robust framework for determining its efficacy and safety profile.
This guide will detail the essential in vitro assays required for the preliminary screening of novel compounds: the Minimum Inhibitory Concentration (MIC) assay to determine bacteriostatic activity, the Minimum Bactericidal Concentration (MBC) assay to assess bactericidal effects, and a cytotoxicity assay to evaluate the compound's safety profile against mammalian cells. The methodologies are presented with an emphasis on the scientific rationale behind each step to ensure reliable and reproducible results.
Part 1: Synthesis of this compound
The synthesis of this compound can be approached through multi-step synthetic routes common for quinoline derivatives. A plausible synthetic pathway involves the cyclization of an appropriately substituted aniline with a suitable three-carbon synthon, followed by chlorination and introduction of the cyano group. One common method for forming the quinoline core is the Gould-Jacobs reaction.[2][3]
A general synthetic approach could involve:
-
Condensation: Reaction of 3-aminophenol with a diethyl ethoxymethylenemalonate derivative to form an anilinoacrylate intermediate.
-
Thermal Cyclization: High-temperature cyclization of the intermediate to yield a 4-hydroxyquinoline-3-carboxylate ester.[3]
-
Hydrolysis and Decarboxylation (optional): Depending on the desired functional group manipulations.
-
Chlorination: Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the 4-hydroxy group to a 4-chloro group.[4]
-
Nitrile Formation: Conversion of a suitable precursor, such as a carboxylic acid or amide, at the 3-position to a carbonitrile group.
Researchers should refer to established synthetic methodologies for quinoline and quinolone compounds for detailed reaction conditions and purification techniques.[1][2][5]
Part 2: In Vitro Antibacterial Susceptibility Testing
Antimicrobial susceptibility testing is fundamental to determining the potential of a new chemical entity as an antibacterial agent.[6] The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).[7]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9] The broth microdilution method is a standard and efficient way to determine the MIC of a compound against a panel of clinically relevant bacteria.[10][11]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test bacterium is added to each well. After incubation, the wells are visually inspected for turbidity to determine the lowest concentration that inhibits bacterial growth.[12]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate (e.g., Mueller-Hinton Agar).[13]
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Incubate the broth culture at 35 ± 2°C with shaking until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[12]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB. The typical concentration range to test is from 128 µg/mL to 0.25 µg/mL.
-
Ensure the final concentration of the solvent (e.g., DMSO) in each well is consistent and at a level that does not affect bacterial growth (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include the following controls on each plate:
-
Growth Control: Wells containing only the broth medium and the bacterial inoculum.
-
Sterility Control: Wells containing only the sterile broth medium.
-
Solvent Control: Wells containing the broth medium, bacterial inoculum, and the highest concentration of the solvent used.
-
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.[9]
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for turbidity. A plate reader can also be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.[11]
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[8]
-
Data Presentation:
| Bacterial Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | This compound | e.g., 8 |
| Escherichia coli ATCC 25922 | This compound | e.g., 32 |
| Pseudomonas aeruginosa ATCC 27853 | This compound | e.g., >128 |
| Enterococcus faecalis ATCC 29212 | This compound | e.g., 16 |
Note: The values presented are hypothetical and for illustrative purposes only.
Workflow for Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14] This assay is a crucial next step after determining the MIC to understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving organisms is determined. The MBC is the lowest concentration that demonstrates a predefined reduction (commonly ≥99.9%) in the initial bacterial inoculum.[14][15]
Experimental Protocol: MBC Determination
-
Perform MIC Assay: First, determine the MIC as described in the previous section.
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a small, fixed volume (e.g., 10 µL) of the suspension.
-
Spot-plate this aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar) that is free of the test compound.
-
Also, plate an aliquot from the growth control well to serve as a reference for the initial inoculum count.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control.[14]
-
Data Presentation:
| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | This compound | e.g., 8 | e.g., 16 | 2 | Bactericidal |
| E. coli ATCC 25922 | This compound | e.g., 32 | e.g., >128 | >4 | Bacteriostatic |
Note: The values presented are hypothetical. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
Workflow for Minimum Bactericidal Concentration (MBC) Assay
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Part 3: In Vitro Cytotoxicity Assay
While potent antibacterial activity is desired, a promising therapeutic candidate must also exhibit low toxicity to host cells.[16] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.[17]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for a period that is relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
During this time, viable cells will convert the MTT into purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).[17]
-
Data Presentation:
| Cell Line | Compound | IC₅₀ (µM) |
| HEK293 | This compound | e.g., >100 |
| HepG2 | This compound | e.g., 85 |
Note: The values presented are hypothetical. A higher IC₅₀ value indicates lower cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT Assay to assess cytotoxicity.
Part 4: Conclusion and Future Directions
The protocols outlined in this application note provide a foundational framework for the initial in vitro evaluation of this compound as a potential antibacterial agent. By systematically determining the MIC, MBC, and cytotoxicity, researchers can gain critical insights into the compound's efficacy and safety profile. A favorable therapeutic window would be indicated by potent antibacterial activity (low MIC/MBC values) coupled with low cytotoxicity (high IC₅₀ value).
Should this compound demonstrate promising activity, further investigations would be warranted. These could include:
-
Mechanism of Action Studies: Investigating how the compound exerts its antibacterial effect (e.g., inhibition of DNA gyrase, cell wall synthesis, or protein synthesis).
-
Spectrum of Activity: Testing against a broader panel of bacteria, including multidrug-resistant strains.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of infection.
These comprehensive evaluations are essential steps in the journey of developing new and effective antimicrobial therapies.
References
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
-
YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
RSC Publishing. (2024). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Retrieved from [Link]
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Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid | Request PDF. Retrieved from [Link]
-
Bio-protocol. (n.d.). Antibacterial assay -Antimicrobial assay -Microbiology. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
-
EUCAST. (2024). Clinical Breakpoint Tables. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. Retrieved from [Link]
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Retrieved from [Link]
- Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
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Application Notes and Protocols for In Vitro Studies with 4-Chloro-7-hydroxyquinoline-3-carbonitrile
Introduction: The Quinoline-3-Carbonitrile Scaffold as a Privileged Motif in Kinase Inhibition
The quinoline core is a foundational scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds, from the historic antimalarial quinine to modern targeted cancer therapies.[1][2] Within this broad class, the quinoline-3-carbonitrile motif has emerged as a particularly potent pharmacophore for the development of protein kinase inhibitors.[3][4] The strategic placement of a cyano group at the 3-position, often coupled with substitutions at the 4- and 7-positions, creates a molecular architecture adept at targeting the ATP-binding pocket of various kinases. These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous pathologies, most notably cancer.[3][5]
4-Chloro-7-hydroxyquinoline-3-carbonitrile is a representative of this promising class of compounds. While extensive research has been conducted on analogous 4-anilinoquinoline-3-carbonitriles as potent EGFR kinase inhibitors, this guide will focus on establishing a robust framework for the in vitro characterization of this compound itself.[3] The protocols herein are designed to empower researchers to investigate its potential as a cytotoxic agent and kinase inhibitor, providing a clear rationale for each experimental step and a system for self-validating results.
Section 1: Physicochemical Properties and Reagent Preparation
A thorough understanding of a compound's physical and chemical properties is the bedrock of reproducible in vitro research. These properties dictate proper handling, storage, and preparation of experimental solutions.
Compound Characteristics
| Property | Value / Observation | Source / Justification |
| Molecular Formula | C₁₀H₅ClN₂O₂ | Inferred from structure |
| Molecular Weight | 220.62 g/mol | Calculated from formula |
| Appearance | White to pale brown or yellow solid | Typical for quinoline derivatives[6][7] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | Quinoline compounds are generally soluble in organic solvents.[7][8][9] |
| Storage | Store at -20°C, desiccated, and protected from light. | Standard practice for preserving the stability of complex organic molecules.[10] |
Protocol for Preparation of Stock Solutions
The accuracy of all subsequent experiments hinges on the correct preparation of the compound stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic molecules and its compatibility with most cell culture media at low final concentrations.[8]
Causality Behind the Protocol:
-
Weighing: Precision is critical. An analytical balance ensures the molarity of the final solution is accurate.
-
Solvent Choice: DMSO is a polar aprotic solvent that effectively solvates the quinoline derivative without reacting with it.[11]
-
Vortexing/Sonication: These steps are necessary to ensure the compound is fully dissolved, preventing the use of a non-homogenous solution which would lead to inconsistent results.
-
Aliquoting and Storage: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound over time. Storage at -20°C minimizes thermal degradation.[12]
Step-by-Step Protocol:
-
Pre-weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Weighing: Carefully add the desired amount of this compound powder (e.g., 2.21 mg for a 10 mM stock in 1 mL).
-
Solubilization: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 10 mM stock).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If crystals are still visible, sonicate in a water bath for 5-10 minutes until the solution is clear.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C, protected from light.
Section 2: Hypothesized Mechanism of Action - Targeting Receptor Tyrosine Kinase Signaling
Based on extensive literature on structurally related quinoline-3-carbonitriles, a primary molecular target for this compound class is the receptor tyrosine kinase (RTK) family, particularly members of the ErbB/HER family such as EGFR (HER1) and HER2.[3][13] These receptors are integral to signaling pathways that control cell growth, proliferation, and survival.[14] In many cancers, these pathways are constitutively active due to receptor overexpression or mutation, leading to uncontrolled cell division.[15]
The 4-substituted quinoline scaffold is known to act as an ATP-competitive inhibitor. It mimics the adenine portion of ATP, occupying the kinase's active site and preventing the phosphorylation of downstream substrates. This blockade of signal transduction can halt the cell cycle and induce apoptosis.[1]
Caption: Hypothesized inhibition of the ErbB/HER signaling pathway.
Section 3: Core In Vitro Assays and Protocols
The following protocols provide a tiered approach to characterizing the biological activity of this compound, starting with broad cytotoxicity and moving towards a more mechanistic understanding of cell death.
Cell Viability Assessment via MTT Assay
The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Trustworthiness and Self-Validation:
-
Controls are Essential: The protocol includes vehicle controls (DMSO-treated cells) to establish a baseline for 100% viability and media-only controls for background absorbance.
-
Linear Range: It is crucial to first determine the optimal cell seeding density where the absorbance reading is in a linear range with respect to cell number. This ensures that changes in absorbance accurately reflect changes in viability, not saturation of the signal.
-
Dose-Response Curve: Testing a range of concentrations is non-negotiable. This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value, the key quantitative measure of a compound's potency.
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells (e.g., A549 lung cancer or MCF-7 breast cancer cells). Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control wells (medium with the same final concentration of DMSO, typically ≤0.5%).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Mix gently by pipetting or placing on an orbital shaker for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Compound | Incubation Time | IC₅₀ (µM) [Hypothetical] |
| A549 (Lung Cancer) | This compound | 48 hours | 8.5 |
| MCF-7 (Breast Cancer) | This compound | 48 hours | 12.2 |
| HCT116 (Colon Cancer) | This compound | 48 hours | 6.7 |
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, a flow cytometry-based Annexin V/PI assay is the gold standard.[19][20]
Causality Behind the Protocol:
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it specifically labels early apoptotic cells.[19]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which is characteristic of late apoptotic and necrotic cells.[19]
-
Combined Analysis: By using both stains, we can distinguish between four cell populations:
-
Live Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
Necrotic Cells: Annexin V-negative / PI-positive (less common in this assay)
-
Sources
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-7-hydroxyquinoline-3-carbonitrile
Welcome to the technical support center for the purification of 4-Chloro-7-hydroxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this key synthetic intermediate. As a crucial building block in the synthesis of various pharmaceutical agents, including the tyrosine kinase inhibitor Bosutinib, achieving high purity of this compound is paramount.[1][2] This document provides a structured approach to overcoming common purification challenges, ensuring the integrity and quality of your research and development efforts.
Introduction to Purification Challenges
The purification of this compound can be a nuanced process, often complicated by the presence of structurally similar impurities, residual starting materials, and byproducts from the synthetic route. High-temperature cyclization steps, a common method in quinoline synthesis, can lead to the formation of colored, often tarry and insoluble impurities that are challenging to remove.[3] Furthermore, the inherent chemical properties of the quinoline scaffold, including its basicity and potential for tautomerization, can influence its behavior during purification.
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols, empowering you to diagnose and resolve common purification issues effectively.
Troubleshooting Guide
Recrystallization Issues
Question 1: My crude this compound is a discolored solid. What is the best solvent for recrystallization to improve its purity and color?
Answer:
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for the selective crystallization of the desired product while leaving impurities in the mother liquor. For quinoline derivatives, a range of solvents can be effective. A systematic solvent screening is always the recommended first step.
Underlying Principle: The principle of recrystallization relies on the differences in solubility between the target compound and impurities in a given solvent at different temperatures. A good solvent will have a steep solubility curve for the desired compound, meaning a large difference in solubility between hot and cold conditions.
Recommended Solvents for Screening:
| Solvent Class | Specific Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Often effective for polar heterocyclic compounds. |
| Ketones | Acetone, Methyl Ethyl Ketone | Good solvating power for a range of polarities. |
| Esters | Ethyl Acetate | A moderately polar solvent that can be effective. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can be useful, particularly in mixed solvent systems. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | High solvating power, useful for sparingly soluble compounds. Use with caution due to high boiling points. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane, THF/Hexane | Allows for fine-tuning of the solvent polarity to achieve optimal crystallization. |
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In separate small test tubes, add approximately 10-20 mg of your crude material. To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily in the cold solvent, that solvent is not suitable for single-solvent recrystallization.
-
Hot Dissolution: If the solid is insoluble or sparingly soluble in the cold solvent, heat the test tube gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid fully dissolves.
-
Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Assessing Crystal Formation: The solvent system that yields a good recovery of crystalline solid with improved color is the most promising for a larger scale recrystallization.
-
Scale-Up: Once an appropriate solvent or solvent system is identified, perform the recrystallization on the bulk of your material. Dissolve the crude solid in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the hot solution is still colored, you can add a small amount of activated charcoal and heat for a few minutes. Caution: Do not add charcoal to a boiling solution as it can cause bumping.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal recovery.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Question 2: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being highly supersaturated or the melting point of the solute being lower than the boiling point of the solvent. Impurities can also suppress the melting point and promote oiling out.
Causality and Solutions:
-
High Supersaturation: If the solution cools too quickly, the molecules may not have enough time to orient themselves into a crystal lattice and will instead aggregate as a disordered oil.
-
Solution: Reheat the solution to dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help. You can also add a small amount of additional hot solvent to reduce the saturation level.
-
-
Inappropriate Solvent: The solvent may be too good at dissolving the compound, even at lower temperatures.
-
Solution: Try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
-
-
Presence of Impurities: Impurities can disrupt the crystallization process.
-
Solution: Attempt a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.
-
Chromatographic Purification Issues
Question 3: I am trying to purify this compound by column chromatography on silica gel, but I am getting poor separation and tailing peaks. What conditions should I use?
Answer:
Poor separation and peak tailing on silica gel are common issues when dealing with polar, basic compounds like quinolines. The acidic nature of silica gel can lead to strong interactions with the basic nitrogen of the quinoline ring, causing tailing.
Expert Insights:
-
Stationary Phase: Standard silica gel is acidic. For basic compounds, consider using neutral alumina or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol.[4]
-
Mobile Phase: A gradient elution is often more effective than an isocratic elution for separating compounds with different polarities. Start with a less polar solvent system and gradually increase the polarity.
Recommended Column Chromatography Protocol:
-
TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Starting Solvent Systems to Screen:
-
Hexane:Ethyl Acetate (e.g., from 9:1 to 1:1)
-
Dichloromethane:Methanol (e.g., from 99:1 to 9:1)
-
Add 0.5% triethylamine to the mobile phase to reduce tailing.
-
-
-
Column Packing: Pack the column with the chosen stationary phase (e.g., silica gel) using the selected eluent.
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, you can "dry load" it by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Tailing Peaks:
-
Add a Basic Modifier: As mentioned, adding a small amount of triethylamine or ammonia to your eluent can significantly reduce tailing by neutralizing the acidic sites on the silica gel.[4]
-
Switch to a Different Stationary Phase: If tailing persists, consider using neutral or basic alumina, or a reversed-phase (C18) silica gel column.
Purity Analysis and Characterization
Question 4: How can I assess the purity of my final product and confirm its identity?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for accurately determining the purity and confirming the structure of your this compound.
Purity Assessment - High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for quantifying the purity of your compound and detecting any minor impurities. A reverse-phase method is typically suitable for this type of molecule.
Suggested HPLC Method Parameters:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | Start with a higher percentage of A and gradually increase B (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 340 nm) |
| Injection Volume | 10 µL |
Structural Confirmation - NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the chemical structure of your compound.
Expected NMR Spectral Features:
-
¹H NMR:
-
Aromatic protons on the quinoline ring system will appear in the downfield region (typically 7-9 ppm).
-
The methoxy group (-OCH₃) will show a singlet at around 4 ppm.
-
The hydroxyl group (-OH) proton may be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
-
¹³C NMR:
-
The carbon of the nitrile group (-CN) will appear around 115-120 ppm.
-
Aromatic carbons will be in the 100-160 ppm range.
-
The methoxy carbon will be around 55-60 ppm.
-
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of your compound. For this compound (C₁₁H₇ClN₂O₂), the expected monoisotopic mass is approximately 234.02 g/mol .
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound?
A: Common impurities can include unreacted starting materials, incompletely cyclized intermediates, and side-products from the chlorination step. If the synthesis involves high temperatures, you may also have polymeric or tar-like materials. As this compound is a known impurity in the synthesis of Bosutinib, other Bosutinib-related impurities might also be present depending on the synthetic route.[1][5]
Q2: My purified compound is an off-white or slightly yellow solid. Is this acceptable?
A: While a pure white solid is ideal, a slight off-white or pale yellow color is not uncommon for quinoline derivatives and may not necessarily indicate significant impurity. However, any intense coloration suggests the presence of impurities that should be removed, for example, by treating a solution of the compound with activated charcoal during recrystallization.
Q3: How should I store my purified this compound?
A: The compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place.
Q4: Can I use acid-base extraction for purification?
A: Yes, acid-base extraction can be a useful technique for separating quinolines from non-basic impurities. The basic nitrogen atom in the quinoline ring can be protonated by an acid (e.g., dilute HCl), making the compound water-soluble and allowing it to be separated from non-basic organic impurities. The quinoline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[6]
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
- SynThink. (n.d.). Bosutinib EP Impurities and Related Compounds.
- Patel, S., et al. (2015).
- Veeprho. (n.d.). Bosutinib Impurities and Related Compound.
- Pharmaffiliates. (n.d.). Bosutinib-impurities.
- Wang, L., et al. (2014).
-
Li, X., et al. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(10), 18737-18748. [Link]
- Zhang, J., et al. (2012).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Wang, H., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2805-2812.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
- Mistry, K. M., & Desai, K. R. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 17(1), 123-126.
-
Lee, S., et al. (2018). Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst. The Journal of Organic Chemistry, 83(9), 5036-5045. [Link]
-
Zhang, L., et al. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Molecules, 26(22), 6881. [Link]
- Kumar, P., et al. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 10(6), 118-123.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Menoret, S., et al. (1983). Process for the preparation of 4-hydroxy quinolines. EP0097585A1.
-
Restek. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1099, 249-258. [Link]
- Chempedia. (n.d.). Purification of Quinoline.
- Brown, B. R., & Hammick, D. L. (1950). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Journal of the Chemical Society (Resumed), 659-662.
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
Li, X., et al. (2018). A Large-Scale Synthesis of Optically Active N-Boc-azetidine-2-carboxylic Acid. Organic Process Research & Development, 22(8), 1083-1088. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
D'Auria, M., & Racioppi, R. (2022). NMR Characterization of Lignans. Molecules, 27(13), 4242. [Link]
-
Avataneo, V., et al. (2018). Development of a novel ion-pairing HPLC-FL method for the separation and quantification of hydroxychloroquine and its metabolites in whole blood. Journal of Pharmaceutical and Biomedical Analysis, 159, 324-331. [Link]
- Kalekar, A. K., et al. (2013). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR BOSUTINIB IN BULK FORM. International Journal of Research in Pharmacy and Chemistry, 3(1), 133-138.
-
Miura, M., et al. (2017). A quantitative method for the determination of bosutinib in human plasma using high-performance liquid chromatography and ultraviolet detection. Journal of clinical pharmacy and therapeutics, 42(5), 589-593. [Link]
- SynZeal. (n.d.). Bosutinib Desmethyl Impurity.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 4-chloro-N,N-dimethylquinolin-7-amine: HPLC vs. GC-MS.
- BenchChem. (2025). Structural Elucidation of 4-chloro-N,N-dimethylquinolin-7-amine via NMR Spectroscopy: A Comparative Guide.
-
CCDC. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]
- Methylamine Supplier. (n.d.). 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile.
Sources
Common pitfalls in the synthesis of quinoline derivatives
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of quinoline derivatives. Quinoline scaffolds are cornerstones in drug discovery, appearing in everything from antimalarial agents like chloroquine to modern anticancer therapeutics.[1] However, the classic named reactions used to construct this privileged heterocycle are often fraught with challenges, including harsh reaction conditions, low yields, and problematic side reactions.[1][2]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles—the "why"—behind each experimental choice, ensuring that the protocols you implement are robust and self-validating.
Section 1: Troubleshooting Classical Quinoline Syntheses
This section addresses the most common and frustrating pitfalls encountered during the synthesis of quinolines via well-established named reactions.
The Skraup Synthesis
The Skraup synthesis is a powerful method for producing quinolines from anilines and glycerol, but its classical execution is notoriously aggressive.[3][4] It involves heating the reactants with concentrated sulfuric acid and an oxidizing agent like nitrobenzene.[3][4][5]
Frequently Asked Questions (FAQs)
Q: My Skraup reaction is extremely exothermic and violent, often leading to charring and a complete loss of material. How can I control it?
A: This is the most common and dangerous pitfall of the Skraup synthesis.[4] The primary cause is the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid, which then polymerizes or decomposes at high temperatures.[3][5]
-
Causality: The uncontrolled initial reaction rate generates a thermal runaway. Concentrated H₂SO₄ is both the catalyst and a potent dehydrating agent, and its reaction with glycerol is difficult to moderate once initiated.
-
Troubleshooting Strategy:
-
Use a Moderator: The single most effective solution is to add a moderating agent. Ferrous sulfate (FeSO₄) is the classic choice, as it makes the reaction smoother and less violent.[4] Boric acid can also be used.[4][6] These moderators are believed to form esters with glycerol, which then decompose at a more controlled rate to provide a steady, manageable supply of acrolein.
-
Incremental Addition: Instead of combining all reagents at once, try adding the sulfuric acid dropwise to the cooled mixture of aniline, glycerol, and moderator. This allows for better heat dissipation.
-
Solvent Choice: While nitrobenzene often serves as both the oxidant and a high-boiling solvent, consider using a more inert high-boiling solvent to help control the temperature, although this may require adjusting the oxidant.[7]
-
Q: My yields are consistently low, and the workup reveals a significant amount of black, intractable tar. What is causing this and how can I improve it?
A: Low yields and tar formation are hallmarks of uncontrolled polymerization and side reactions. The culprit is often the reactive acrolein intermediate generated in situ.
-
Causality: Acrolein is highly susceptible to acid-catalyzed polymerization.[1] If the rate of acrolein formation exceeds its rate of consumption in the desired Michael addition with aniline, it will polymerize, leading to the observed tar.
-
Troubleshooting Strategy:
-
Optimize the Oxidant: The choice and amount of oxidizing agent (e.g., nitrobenzene, arsenic pentoxide) are critical.[3][4][5][7] Insufficient oxidant will leave the intermediate dihydroquinoline unoxidized, which can be unstable under the harsh conditions. An excessive amount can lead to unwanted side reactions.
-
Try a "Doebner-von Miller" Variation: Instead of generating acrolein in situ from glycerol, the Doebner-von Miller reaction uses a pre-formed α,β-unsaturated carbonyl compound.[1][6] This provides better stoichiometric control and can significantly reduce polymerization-related tar formation.[1] Using acrolein diethyl acetal, for example, has been shown to be a superior alternative that minimizes polymerization.[1]
-
Microwave-Assisted Synthesis: Modern approaches have shown that using microwave irradiation in an ionic liquid medium can dramatically improve yields and reduce reaction times, offering a greener and more controlled alternative to conventional heating.[1][2][5]
-
The Friedländer Synthesis
The Friedländer synthesis is a versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acid or base.[8][9][10]
Frequently Asked Questions (FAQs)
Q: My Friedländer reaction requires high temperatures and long reaction times, resulting in poor yields. Are there milder, more efficient conditions?
A: This is a very common limitation of the classical Friedländer protocol.[1][8][11] The high energy barrier is often associated with the cyclization and dehydration steps.
-
Causality: Both acid and base-catalyzed variants can suffer from poor kinetics. Strong bases can promote unwanted self-condensation (aldol) of the methylene partner, while strong acids may require high temperatures to drive the final dehydration.[8]
-
Troubleshooting Strategy:
-
Switch to a Modern Catalyst: This is the most impactful change you can make. A wide array of more efficient catalysts have been developed.
-
Lewis Acids: Catalysts like SnCl₄, Yb(OTf)₃, Sc(OTf)₃, and InCl₃ can effectively promote the reaction under milder conditions.[6]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSA) or trifluoroacetic acid are often more effective and less harsh than sulfuric acid.[10]
-
Iodine: Molecular iodine has emerged as a remarkably efficient and mild catalyst for this transformation.[5]
-
Gold Catalysis: Reports have shown that gold catalysts can facilitate the reaction under very mild conditions.[8]
-
-
Solvent-Free and Microwave Conditions: Combining a modern catalyst (like p-TSA and iodine) with solvent-free conditions or microwave irradiation can lead to dramatic improvements in reaction time and yield.[1][8]
-
Q: I'm using an asymmetric ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I control the regioselectivity?
A: Regioselectivity is a well-documented challenge in the Friedländer synthesis when using ketones with two different α-methylene groups.[8]
-
Causality: The initial condensation can occur at either α-position of the ketone, leading to two different enamine intermediates and, subsequently, two different quinoline products. The outcome is often dependent on a subtle interplay between kinetic and thermodynamic control.
-
Troubleshooting Strategy:
-
Use a Pre-formed Enamine: Instead of reacting the ketone directly, you can pre-form an enamine using a secondary amine (like pyrrolidine or morpholine). This locks in the regiochemistry before introducing it to the 2-aminoaryl aldehyde.
-
Directed Condensation: Introduce a directing group. For example, using a β-keto ester or a compound with a phosphoryl group on one α-carbon can strongly favor condensation at the other α-position.[8]
-
Utilize Ionic Liquids: Some studies have shown that the use of specific ionic liquids can effectively control the regioselectivity of the condensation.[8]
-
The Combes Synthesis
The Combes synthesis creates 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[5][7][12][13][14]
Frequently Asked Questions (FAQs)
Q: The initial condensation between my aniline and the β-diketone is failing or incomplete. What are the critical parameters?
A: The formation of the β-amino enone (Schiff base/enamine intermediate) is the crucial first step, and its failure is often due to reactant electronics or improper catalysis.[13]
-
Causality: The nucleophilicity of the aniline is paramount. Strongly electron-withdrawing groups on the aniline (e.g., -NO₂) can render the nitrogen lone pair insufficiently nucleophilic to attack the diketone carbonyl, stalling the reaction.[7]
-
Troubleshooting Strategy:
-
Aniline Reactivity: This method works best with electron-rich or neutral anilines. If you must use an electron-deficient aniline, you may need to switch to a different synthetic route.
-
Catalyst Choice: While concentrated sulfuric acid is traditional, it can be too harsh.[12][13] Consider milder acid catalysts like polyphosphoric acid (PPA), p-TSA, or even Lewis acids, which can promote the initial condensation without degrading the starting materials.[7]
-
Water Removal: The initial condensation is a dehydration reaction.[5] Using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium toward the enamine intermediate.
-
Q: My enamine intermediate forms, but the final acid-catalyzed cyclization to the quinoline does not proceed. What's wrong?
A: The cyclization step is the rate-determining step and requires a strong acid to protonate the enamine and facilitate the intramolecular electrophilic aromatic substitution.[13]
-
Causality: If the acid catalyst is too weak, it may not be sufficient to promote the energetically demanding annulation step. Conversely, if the aniline starting material has strongly deactivating groups, the benzene ring itself may be too electron-poor to participate in the cyclization.
-
Troubleshooting Strategy:
-
Increase Acid Strength/Temperature: This is the most direct approach. If you are using a milder acid like p-TSA, switching to concentrated H₂SO₄ or PPA and increasing the temperature may be necessary.[12][13]
-
Check for Steric Hindrance: Bulky groups on either the aniline (ortho to the amine) or the diketone can sterically impede the ring-closing step. Re-evaluate your substrate design if significant steric clash is likely.
-
Section 2: Advanced Protocols & Methodologies
To address the pitfalls discussed above, this section provides detailed, actionable protocols for improved quinoline synthesis.
Protocol 1: A Moderated Doebner-von Miller Synthesis
This protocol avoids the hazards of the classic Skraup synthesis by using an α,β-unsaturated carbonyl precursor, offering better control and higher yields.
Objective: To synthesize a 2-substituted quinoline derivative from an aniline and an α,β-unsaturated aldehyde acetal.
Materials:
-
Substituted Aniline (10 mmol)
-
Acrolein Diethyl Acetal (12 mmol)
-
Hydrochloric Acid (6M, 50 mL)
-
Toluene (50 mL)
-
Oxidizing Agent (e.g., Nitrobenzene, 11 mmol)
-
Sodium Hydroxide (10% aq. solution)
-
Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted aniline (10 mmol) and toluene (50 mL).
-
Reaction Initiation: Begin stirring and add the 6M hydrochloric acid (50 mL). The mixture will become biphasic.
-
Reagent Addition: Add the acrolein diethyl acetal (12 mmol) and the oxidizing agent (11 mmol) to the stirring mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring to ensure good mixing between the phases. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction typically takes 4-8 hours.
-
Causality Note: The biphasic medium is key. It sequesters the reactive carbonyl compound in the organic phase, minimizing acid-catalyzed polymerization in the aqueous phase and leading to a cleaner reaction.[1]
-
-
Workup - Neutralization: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Carefully transfer it to a separatory funnel and slowly neutralize the aqueous layer with 10% NaOH solution until it is basic (pH > 10).
-
Extraction: Extract the aqueous layer three times with ethyl acetate (50 mL each). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.
Protocol 2: Microwave-Assisted Iodine-Catalyzed Friedländer Synthesis
This protocol leverages a mild catalyst and microwave energy to achieve a rapid, efficient, and often solvent-free synthesis.[2][5]
Objective: To synthesize a polysubstituted quinoline in high yield with a short reaction time.
Materials:
-
2-Aminoaryl Ketone (5 mmol)
-
Carbonyl Compound with α-methylene group (e.g., Ethyl Acetoacetate, 6 mmol)
-
Molecular Iodine (I₂) (0.5 mmol, 10 mol%)
-
Microwave synthesis vial (10 mL) with a stir bar
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave synthesis vial, combine the 2-aminoaryl ketone (5 mmol), the active methylene compound (6 mmol), and molecular iodine (0.5 mmol).
-
Causality Note: Iodine is a mild Lewis acid that effectively catalyzes the condensation and cyclodehydration steps without requiring harsh conditions or producing significant byproducts.[5]
-
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 10-20 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Causality Note: Microwave heating provides rapid and uniform energy transfer directly to the reactants, dramatically accelerating the reaction rate compared to conventional heating.[2]
-
-
Cooling & Workup: After the irradiation is complete, allow the vial to cool to room temperature.
-
Purification: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can then be purified by recrystallization or silica gel chromatography.
Section 3: Data & Visualization
Table 1: Comparison of Catalytic Systems for the Friedländer Synthesis
| Catalyst System | Conditions | Typical Reaction Time | Yield | Key Advantages | Reference |
| KOH | 100-150 °C, Reflux | 12-24 hours | Low to Moderate | Inexpensive, classical method | [8],[11] |
| H₂SO₄ / p-TSA | High Temp, Reflux | 6-18 hours | Moderate | Strong dehydration, readily available | [5],[8] |
| Iodine (I₂) / Solvent-Free | 80-120 °C | 1-3 hours | Good to Excellent | Mild, inexpensive, environmentally friendly | [5] |
| Yb(OTf)₃ / Lewis Acids | 25-80 °C | 2-8 hours | Good to Excellent | Very mild conditions, high functional group tolerance | [6] |
| Ionic Liquid ([bmim]HSO₄) | 100 °C, Solvent-Free | 0.5-2 hours | Excellent | Green solvent/catalyst, short reaction times | [1] |
| Microwave Irradiation | 120-150 °C | 10-30 minutes | Excellent | Extremely rapid, high efficiency, scalable | [2] |
Diagrams
Workflow for Troubleshooting Quinoline Synthesis
This diagram outlines a logical decision-making process when a quinoline synthesis reaction fails or provides a low yield.
Caption: A decision tree for troubleshooting common quinoline synthesis failures.
Friedländer Synthesis: Main vs. Side Reaction Pathways
This diagram illustrates the desired reaction pathway in the Friedländer synthesis versus the common side reaction of ketone self-condensation.
Caption: Competing reaction pathways in the base-catalyzed Friedländer synthesis.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Liotta, C. L., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. Available at: [Link]
-
Shaikh, I. N., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
Pawar, S. S., & Shankarwar, S. G. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry. Available at: [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Available at: [Link]
-
Pawar, S. S., & Shankarwar, S. G. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Molecular Diversity. Available at: [Link]
-
Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. Available at: [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Available at: [Link]
-
Chemistry Learner. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. Available at: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Quinoline-Based Kinase Inhibitors: Evaluating 4-Chloro-7-hydroxyquinoline-3-carbonitrile in the Context of Established Therapeutics
Introduction: The Quinoline Scaffold as a Cornerstone in Kinase Inhibition
The quinoline ring system stands as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] Its rigid, planar structure provides an ideal framework for designing molecules that can effectively interact with the ATP-binding pockets of protein kinases.[4] Dysregulation of protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[5][6] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern oncology drug discovery. Quinoline derivatives have demonstrated significant success in this arena, with several compounds gaining FDA approval for the treatment of various malignancies.[4]
4-Chloro-7-hydroxyquinoline-3-carbonitrile: A Profile Based on Structure-Activity Relationships
The therapeutic potential of this compound can be rationally projected by examining the contribution of its key chemical features:
-
The Quinoline Core: This bicyclic aromatic system is the foundational pharmacophore, providing the necessary framework for interaction with the kinase ATP-binding site.[7]
-
4-Chloro Substitution: The presence of a chlorine atom at the 4-position is a common feature in many biologically active quinolines.[8][9] It is known to be crucial for the activity of compounds like chloroquine, where it is thought to influence the electronics of the ring system and enhance binding to biological targets.[10] In the context of kinase inhibitors, this electron-withdrawing group can modulate the reactivity and binding affinity of the quinoline scaffold.
-
7-Hydroxy Group: Hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially forming key interactions with amino acid residues in the kinase active site, thereby enhancing binding affinity and specificity.[11] The position of this group on the quinoline ring can significantly influence its biological activity.
-
3-Carbonitrile Group: The nitrile (cyano) group is a strong electron-withdrawing group and a known bioisostere for other functional groups in drug design.[12] In several classes of kinase inhibitors, a carbonitrile moiety has been shown to be critical for potent inhibitory activity, often acting as a key hydrogen bond acceptor.[13]
Based on these structural attributes, it is hypothesized that this compound possesses the necessary features to act as a kinase inhibitor. The combination of the chloro and cyano groups likely contributes to a strong interaction with the hinge region of a kinase's ATP-binding pocket, a common binding mode for many kinase inhibitors. The 7-hydroxy group could provide additional stabilizing interactions, potentially leading to high potency and selectivity.
Comparative Analysis with Clinically Approved Quinoline Inhibitors
To contextualize the potential of this compound, we will compare its inferred properties with three well-characterized, FDA-approved quinoline-based kinase inhibitors: Bosutinib, Lenvatinib, and Cabozantinib. These drugs are multi-targeted kinase inhibitors with proven efficacy in treating various cancers.
| Inhibitor | Core Structure | Key Substitutions | Primary Kinase Targets | Approved Indications (Selected) |
| Bosutinib | 4-Anilino-3-cyanoquinoline | 2,4-dichloro-5-methoxyaniline at C4; Piperazine moiety at C7 | Src, Abl[14] | Chronic Myeloid Leukemia (Ph+)[14] |
| Lenvatinib | 4-Aryloxy-quinoline-3-carboxamide | Cyclopropanecarboxamide at C3; Phenoxy group at C4 with various substituents | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT[15][16] | Differentiated Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[16] |
| Cabozantinib | 4-Phenoxy-quinoline-6-carboxamide | Cyclopropanecarboxamide at C6; Fluorophenoxy group at C4 | MET, VEGFR2, AXL, RET[17][18] | Medullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[18] |
| This compound (Hypothetical) | 4-Chloro-7-hydroxyquinoline | Chloro at C4; Hydroxy at C7; Carbonitrile at C3 | EGFR, PI3K/Akt/mTOR pathway (potential) | Not Applicable |
Performance and Mechanistic Insights
Bosutinib is a potent inhibitor of the Src and Abl kinases.[14] Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival in Philadelphia chromosome-positive leukemias.[19]
Cabozantinib also targets multiple kinases, most notably MET and VEGFR2, which are crucial for tumor angiogenesis, invasion, and metastasis.[17][18][21] Its broad-spectrum activity makes it effective against a range of solid tumors.
Based on its structural features, This compound could potentially inhibit kinases in pathways like the EGFR and PI3K/Akt/mTOR signaling cascades.[22][23][24][][26][27][28] The 4-anilino-quinazoline scaffold, which is structurally similar to the 4-substituted quinoline core, is a well-established framework for EGFR inhibitors.[1] The presence of the electron-withdrawing chloro and cyano groups in our compound of interest could favor binding to the ATP pocket of EGFR. Furthermore, the PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer, making it a prime target for novel inhibitors.[5][6]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the comparator drugs against some of their key target kinases.
| Inhibitor | Target Kinase | IC50 (nM) |
| Bosutinib | Src | 1.2[14] |
| Abl | 2.4 | |
| Lenvatinib | VEGFR1 (FLT1) | 4.7[15] |
| VEGFR2 (KDR) | 3.0[15] | |
| VEGFR3 (FLT4) | 2.3[15] | |
| FGFR1 | 61[15] | |
| PDGFRα | 29[15] | |
| RET | 6.4[15] | |
| KIT | 85[15] | |
| Cabozantinib | MET | 1.3 |
| VEGFR2 | 0.035 | |
| RET (M918T) | 27[17] | |
| AXL | 7 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Inhibitor Evaluation
To empirically determine the activity of a novel compound like this compound and compare it to existing inhibitors, standardized in vitro assays are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of phosphorylated substrate or the amount of ADP produced is measured, and a decrease in this signal in the presence of an inhibitor indicates its potency.
Step-by-Step Methodology: [29][30][31]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare solutions of the recombinant kinase enzyme and its specific substrate (peptide or protein) in kinase buffer.
-
Prepare a solution of ATP in kinase buffer at a concentration close to its Km for the specific kinase.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted test compound to the wells of a microplate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add 20 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 20 µL of a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based assay: Using a kit like ADP-Glo™ (Promega) that measures the amount of ADP produced.
-
Fluorescence-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is commonly used to assess the cytotoxic effects of potential anticancer compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media and conditions.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Signaling Pathways and Potential Mechanisms of Action
The anticancer effects of quinoline inhibitors are mediated through their modulation of key signaling pathways.
Hypothetical Inhibition of EGFR and PI3K/Akt/mTOR Pathways
Caption: Potential dual inhibition of EGFR and PI3K pathways.
Conclusion
While direct experimental validation is pending, a thorough analysis of the structure-activity relationships of quinoline-based kinase inhibitors suggests that This compound is a promising candidate for drug discovery. Its constituent moieties are all known to contribute favorably to kinase inhibition. A comparative framework against established drugs like Bosutinib, Lenvatinib, and Cabozantinib highlights the potential for this compound to exhibit potent and possibly selective inhibitory activity against key oncogenic kinases. The detailed experimental protocols provided in this guide offer a clear path for the empirical validation of this hypothesis. Further synthesis and biological evaluation of this and related compounds are warranted to fully explore their therapeutic potential in oncology.
References
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Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025). American Chemical Society. [Link]
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Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. [Link]
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Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. (2022). PubMed. [Link]
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The Influence of Quinolines on Coumarin 7-Hydroxylation in Bovine Liver Microsomes and Human CYP2A6. (2025). ResearchGate. [Link]
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In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. (n.d.). PMC. [Link]
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Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PMC. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]
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Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. (n.d.). NIH. [Link]
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Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. (n.d.). PMC. [Link]
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Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). PubMed. [Link]
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Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014). PMC. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. [Link]
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Average sequence coverage and IC 50 values for kinase targets of bosutinib. (n.d.). ResearchGate. [Link]
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What is the mechanism of action of Cabozantinib?. (2025). Patsnap Synapse. [Link]
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Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models. (n.d.). PMC. [Link]
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). PMC. [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
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Biological Activities of Quinoline Derivatives. (2025). ResearchGate. [Link]
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Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. (2013). PMC. [Link]
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PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (n.d.). Frontiers in Oncology. [Link]
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Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). PMC. [Link]
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CABOMETYX® (cabozantinib) Mechanism of Action. (n.d.). CABOMETYX. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
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Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. (2019). NIH. [Link]
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Mechanism of Action (MOA) of LENVIMA® (lenvatinib). (n.d.). LENVIMA. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
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PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. (2025). YouTube. [Link]
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Synthesis of quinoline-based hydroxyimidazolium hybrids 7a–h. (n.d.). ResearchGate. [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PMC. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. [Link]
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BOSULIF® (bosutinib) Mechanism Of Action | Safety Info. (n.d.). BOSULIF. [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
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PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. (n.d.). MDPI. [Link]
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Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile | Request PDF. (2025). ResearchGate. [Link]
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EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. (n.d.). SciSpace. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. [Link]
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What is the mechanism of Bosutinib Monohydrate?. (2024). Patsnap Synapse. [Link]
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In Vivo Efficacy of 4-Chloro-7-hydroxyquinoline-3-carbonitrile in a Preclinical Model of Triple-Negative Breast Cancer: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 4-Chloro-7-hydroxyquinoline-3-carbonitrile (referred to herein as "the compound"), a novel quinoline derivative with putative anti-cancer properties. Drawing upon established methodologies for similar chemical entities, we present a detailed protocol for a comparative efficacy study in a triple-negative breast cancer (TNBC) xenograft model. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the preclinical potential of new chemical entities in oncology.
Introduction: The Therapeutic Promise of Quinoline Scaffolds in Oncology
The quinoline motif is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved therapeutics. In oncology, quinoline derivatives have demonstrated a wide array of anti-cancer activities, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[1][2] The subject of this guide, this compound, is a novel small molecule whose in vivo anti-tumor effects are yet to be characterized. Based on the known activities of structurally related quinolines, we hypothesize that this compound will exhibit anti-proliferative and anti-tumor effects in a relevant preclinical cancer model.
This guide will compare the in vivo performance of this compound against two established anti-cancer agents:
-
Bosutinib: A dual Src/Abl tyrosine kinase inhibitor, representing a targeted therapy approach.
-
Doxorubicin: A conventional cytotoxic chemotherapy agent that functions as a topoisomerase II inhibitor.[3]
The selection of a triple-negative breast cancer (TNBC) model, specifically the MDA-MB-231 cell line, is predicated on the aggressive nature of this subtype and the unmet clinical need for novel therapeutic strategies.[4]
Experimental Design: A Head-to-Head Comparison in a Xenograft Model
The core of this validation study is a head-to-head comparison of our investigational compound with a targeted agent and a standard-of-care chemotherapy in an MDA-MB-231 xenograft mouse model.
Animal Model and Justification
-
Animal Model: Female athymic nude mice (BALB/c-nu/nu), 4-6 weeks old.
-
Justification: Athymic nude mice lack a functional thymus, resulting in a deficient T-cell-mediated immune response. This immunodeficiency is crucial for preventing the rejection of human-derived tumor xenografts, allowing for the robust growth of the MDA-MB-231 tumors.[4][5]
Experimental Groups
A total of four experimental groups will be established, with a minimum of 8-10 animals per group to ensure statistical power:
-
Vehicle Control: The formulation vehicle for the investigational compound.
-
This compound: The investigational compound.
-
Bosutinib: Comparator targeted therapy.
-
Doxorubicin: Comparator cytotoxic chemotherapy.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. altogenlabs.com [altogenlabs.com]
- 5. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
